molecular formula C28H35N3O5S B3318605 Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate CAS No. 1010809-39-8

Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate

Cat. No.: B3318605
CAS No.: 1010809-39-8
M. Wt: 525.7 g/mol
InChI Key: NICGAXZYHBZOSD-RNXOBYDBSA-N
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Description

Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate is a complex organic compound with a molecular formula of C28H35N3O5S and a molecular weight of 525.66 g/mol. This compound features multiple stereocenters, making it a chiral molecule with specific spatial arrangements.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps may include:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and halides.

  • Introduction of the Benzyl Group: This step often involves Friedel-Crafts alkylation or similar reactions.

  • Attachment of the Hydroxy and Carbamate Groups: These groups are usually introduced through esterification and amidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Studied for its pharmacological properties, including potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((1,1-dimethylethoxy)carbonyl)amino)-5-phenylpentyl)carbamate

  • Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-((acetylamino)-5-phenylpentyl)carbamate

This comprehensive overview provides a detailed understanding of Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-methylpropyl N-[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O5S/c1-20(2)17-35-27(33)30-23(13-21-9-5-3-6-10-21)15-26(32)25(14-22-11-7-4-8-12-22)31-28(34)36-18-24-16-29-19-37-24/h3-12,16,19-20,23,25-26,32H,13-15,17-18H2,1-2H3,(H,30,33)(H,31,34)/t23-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICGAXZYHBZOSD-RNXOBYDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010809-39-8
Record name Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAZOL-5-YLMETHYL (1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2-METHYLPROPOXY)CARBONYL)AMINO)-5-PHENYLPENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5411SHX82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 3
Reactant of Route 3
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 4
Reactant of Route 4
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 5
Reactant of Route 5
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate
Reactant of Route 6
Reactant of Route 6
Thiazol-5-ylmethyl (1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2-methylpropoxy)carbonyl)amino)-5-phenylpentyl)carbamate

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